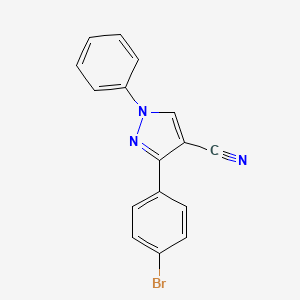
4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TBA-DAB-EDA-TT, and it belongs to the class of triazine-thiol derivatives. The compound has been studied extensively, and it has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of TBA-DAB-EDA-TT is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various signaling pathways. In cancer therapy, TBA-DAB-EDA-TT has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuroprotection, the compound has been shown to modulate the activity of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
TBA-DAB-EDA-TT has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In neuronal cells, TBA-DAB-EDA-TT has a protective effect and improves cognitive function. Additionally, TBA-DAB-EDA-TT has potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBA-DAB-EDA-TT is its high yield and relatively simple synthesis method. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one of the limitations of TBA-DAB-EDA-TT is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for the study of TBA-DAB-EDA-TT. One potential direction is the further investigation of the compound's potential therapeutic applications, particularly in cancer therapy and neuroprotection. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of the compound's properties may lead to the development of new and improved therapeutic agents.
Synthesemethoden
The synthesis of TBA-DAB-EDA-TT involves the reaction of 4-amino-6-chloro-1,3,5-triazine with tert-butylamine and diethylamine in the presence of sodium hydride. The reaction occurs at room temperature, and the yield of the product is typically high. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
TBA-DAB-EDA-TT has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various research fields, including cancer therapy, neuroprotection, and antioxidant activity. In cancer therapy, TBA-DAB-EDA-TT has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neuroprotection, the compound has been shown to have a protective effect on neuronal cells and to improve cognitive function in animal models. Additionally, TBA-DAB-EDA-TT has been shown to have potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-6-(diethylamino)-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-16(7-2)9-12-8(13-10(17)14-9)15-11(3,4)5/h6-7H2,1-5H3,(H2,12,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDMAVFWPYSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=S)N=C(N1)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)